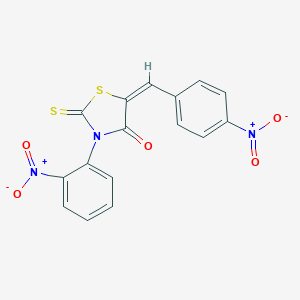![molecular formula C25H17ClN2S2 B304564 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of thienoquinolines and is known for its diverse biological activities.
作用機序
The mechanism of action of 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets. For example, it has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit antiviral activity against hepatitis C virus and herpes simplex virus. In addition, it has been reported to have antibacterial activity against gram-positive and gram-negative bacteria.
実験室実験の利点と制限
One of the advantages of using 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile in lab experiments is its diverse biological activities. This compound can be used to study various cellular targets and pathways. However, one of the limitations of using this compound is its moderate yield and purity, which can make it challenging to work with.
将来の方向性
There are several future directions for research on 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the product. Another area of research is the identification of the cellular targets and pathways involved in the compound's biological activities. This information can be used to design more potent and selective compounds for drug discovery and development. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
合成法
The synthesis of 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile involves a multi-step reaction sequence. The first step involves the condensation of 2-aminobenzyl mercaptan with 4-chlorobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base to form the desired product. The overall yield of this reaction sequence is moderate, and the purity of the product can be improved by recrystallization.
科学的研究の応用
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile has been extensively studied for its potential therapeutic properties. This compound has been reported to exhibit antitumor, antiviral, antibacterial, anti-inflammatory, and antifungal activities. Its diverse biological activities make it an attractive target for drug discovery and development.
特性
製品名 |
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile |
|---|---|
分子式 |
C25H17ClN2S2 |
分子量 |
445 g/mol |
IUPAC名 |
2-benzylsulfanyl-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H17ClN2S2/c26-18-8-6-17(7-9-18)23-20-10-11-22-19(12-13-29-22)24(20)28-25(21(23)14-27)30-15-16-4-2-1-3-5-16/h1-9,12-13H,10-11,15H2 |
InChIキー |
FIXGDQANLRRFDP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CS2)C3=C1C(=C(C(=N3)SCC4=CC=CC=C4)C#N)C5=CC=C(C=C5)Cl |
正規SMILES |
C1CC2=C(C=CS2)C3=NC(=C(C(=C31)C4=CC=C(C=C4)Cl)C#N)SCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,13-Dimethyl-10,16-diazahexacyclo[11.11.0.02,11.04,9.015,24.017,22]tetracosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B304481.png)
![3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid](/img/structure/B304483.png)
![Tricyclo[3.3.0.0~3,7~]octane-1,5-dicarbonitrile](/img/structure/B304484.png)
![4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304487.png)
![10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304489.png)

![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)

![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)

